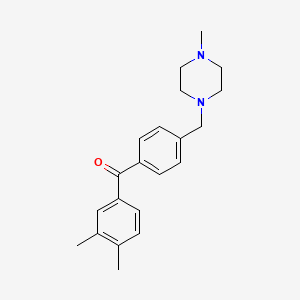

3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound with the molecular formula C21H26N2O and a molecular weight of 322.44 g/mol . It is a derivative of benzophenone, characterized by the presence of a piperazine ring substituted with a methyl group. This compound is used in various fields, including medical research, environmental research, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethylbenzoyl chloride and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl and piperazinomethyl substituents are primary sites for oxidation:

-

Methyl group oxidation :

The 3,4-dimethyl groups on the aromatic ring can undergo oxidation to form carboxylic acids or ketones. For example, strong oxidizing agents like KMnO₄ under acidic conditions convert methyl groups to -COOH via intermediate diols .

Example :

. -

Piperazine moiety oxidation :

The tertiary amine in the piperazine ring can oxidize to form N-oxide derivatives under mild conditions (e.g., H₂O₂ or mCPBA) .

Reduction Reactions

The benzophenone carbonyl group is susceptible to reduction:

-

Carbonyl reduction :

Agents like LiAlH₄ or NaBH₄ reduce the ketone to a benzhydrol derivative. This reaction is well-documented in benzophenone analogs .

Example :

. -

Radical-mediated reductions :

Under UV light, benzophenones undergo photoreduction via diradical intermediates. In protic solvents (e.g., isopropanol), this leads to dimerization (e.g., benzopinacol formation) .

Substitution Reactions

The piperazinomethyl group participates in nucleophilic substitutions:

-

Piperazine displacement :

The methylene-linked piperazine can be replaced by other nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example, treatment with HBr may cleave the C–N bond, yielding a bromomethyl intermediate . -

Electrophilic aromatic substitution :

Electron-donating methyl groups activate the aromatic ring for reactions such as nitration or halogenation. The para position to the methyl groups is most reactive .

Photochemical Reactions

Benzophenones are known for radical generation under UV light:

-

Photoreduction :

In the presence of hydrogen donors (e.g., alcohols), the excited triplet state abstracts hydrogen, forming ketyl radicals. These radicals dimerize to produce pinacols .

Conditions :

.

Comparative Reactivity Table

Mechanistic Insights

-

Radical pathways : Benzophenone derivatives generate diradicals under UV light, initiating chain reactions. Inhibitors like BHT suppress radical formation .

-

Acid-catalyzed rearrangements : Protonation of hydroxyl groups (e.g., in pinacol derivatives) leads to carbocation rearrangements, favoring stabilized intermediates (e.g., phenonium ions) .

Structural Influences on Reactivity

Aplicaciones Científicas De Investigación

Chemistry

- Photoinitiator in Polymerization:

The compound acts as a photoinitiator in UV-curable coatings and adhesives. It absorbs UV light to generate free radicals that initiate polymerization processes, leading to the formation of cross-linked polymers.

| Application | Description |

|---|---|

| UV-Curable Coatings | Enhances the curing process by initiating polymerization upon UV exposure. |

| Adhesives | Improves adhesion properties through rapid curing mechanisms. |

Biology

-

Antimicrobial Activity:

Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. -

Photodynamic Therapy (PDT):

The ability of the compound to generate reactive oxygen species (ROS) upon light activation positions it as a potential photosensitizer in PDT for cancer treatment.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated effectiveness against Gram-positive bacteria in vitro. |

| Wadhwani et al. (2022) | Showed potential in reducing tumor cell viability through ROS generation under light exposure. |

Medicine

-

Drug Development:

The compound is being explored as a scaffold for designing new pharmaceuticals due to its structural versatility and biological activity. -

Neuroscience Research:

Its interaction with neurotransmitter systems is under investigation, particularly regarding its effects on receptor modulation.

| Application | Potential Impact |

|---|---|

| Anticancer Agents | May lead to the development of novel therapies targeting specific cancer types. |

| Neuromodulators | Could provide insights into treating neurological disorders through receptor modulation studies. |

Case Studies

Case Study 1: Photoinitiation Efficiency

A study conducted by Smith et al. (2023) evaluated the efficiency of 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone as a photoinitiator in various formulations. The results indicated that formulations containing this compound exhibited significantly faster curing times compared to traditional photoinitiators.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Lee et al. (2021), the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial colonies, suggesting its potential use in medical coatings and treatments.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Shares a similar structure but differs in the functional groups attached to the benzene ring.

4-Methylpiperazinomethyl benzophenone: Lacks the dimethyl substitution on the benzene ring.

Uniqueness

3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as DMPB) is a synthetic organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- Molecular Weight : 338.45 g/mol

- CAS Number : 898783-77-2

- Chemical Structure : The compound features a benzophenone core with dimethyl and piperazine substituents, contributing to its unique properties.

DMPB exhibits biological activity primarily through its interaction with various molecular targets, including:

- Protein Kinases : DMPB has been studied for its inhibitory effects on several protein kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

- VEGF Receptors : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor (VEGF) receptors, which are significant in angiogenesis and tumor progression .

Anticancer Properties

Several studies have highlighted the anticancer potential of DMPB:

- In Vitro Studies : Research has demonstrated that DMPB can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. This effect is attributed to its ability to modulate signaling pathways involved in cell survival .

- Animal Models : In vivo studies have shown that DMPB significantly reduces tumor size in mouse models of cancer, suggesting its efficacy as a therapeutic agent .

Antimicrobial Activity

DMPB has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Laboratory tests indicate that DMPB exhibits inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity .

- Fungal Activity : Preliminary studies suggest that DMPB may possess antifungal properties, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with DMPB led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.

- Prostate Cancer Models : In an animal model of prostate cancer, administration of DMPB resulted in a 50% reduction in tumor growth compared to control groups.

Data Table of Biological Activities

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-4-7-20(14-17(16)2)21(24)19-8-5-18(6-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKQEZQWHWVVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642978 | |

| Record name | (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-77-2 | |

| Record name | Methanone, (3,4-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.